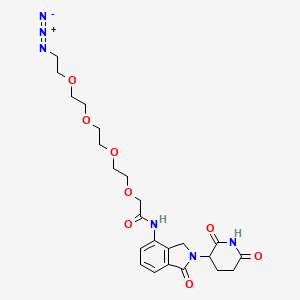
2-Fluoro-5-iodo-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-iodo-3-methoxybenzoic acid is an organic compound with the molecular formula C8H6FIO3 and a molecular weight of 296.03 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxy functional groups attached to a benzoic acid core. It is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-3-methoxybenzoic acid typically involves the iodination and fluorination of a methoxybenzoic acid derivative. One common method starts with 2-amino-5-methoxytoluene, which undergoes a series of reactions including nitration, reduction, and halogenation to introduce the fluorine and iodine atoms .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale chemical synthesis using similar reaction pathways as those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodo-3-methoxybenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The presence of iodine makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-5-iodo-3-methoxybenzoic acid is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.
Material Science: It may be used in the synthesis of materials with unique properties, such as polymers or advanced materials for electronics.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodo-3-methoxybenzoic acid depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In medicinal chemistry, its biological activity would depend on the molecular targets and pathways it interacts with, which could include enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxybenzoic acid: Similar structure but lacks the iodine atom.
3-Fluoro-5-methoxybenzoic acid: Similar structure with different positioning of the fluorine atom.
2-Fluoro-3-iodo-5-methoxybenzoic acid: Similar structure with different positioning of the iodine atom.
Uniqueness
2-Fluoro-5-iodo-3-methoxybenzoic acid is unique due to the specific positioning of the fluorine, iodine, and methoxy groups on the benzoic acid core. This unique arrangement can influence its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis and other applications.
Properties
Molecular Formula |
C8H6FIO3 |
|---|---|
Molecular Weight |
296.03 g/mol |
IUPAC Name |
2-fluoro-5-iodo-3-methoxybenzoic acid |
InChI |
InChI=1S/C8H6FIO3/c1-13-6-3-4(10)2-5(7(6)9)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
QDFAOVOKTIDTRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1F)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14775643.png)








![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14775709.png)




